3-fluoro-2-methoxypyridin-4-amine
Description
3-Fluoro-2-methoxypyridin-4-amine (CAS 1228898-36-9) is a fluorinated pyridine derivative with the molecular formula C₆H₇FN₂O and a molecular weight of 142.131 g/mol . Its structure features a pyridine ring substituted with a fluorine atom at position 3, a methoxy group at position 2, and an amine group at position 3. The SMILES notation is COC1=NC=CC(=C1F)N, and the InChIKey is PUIPEUWZNMJAPY-UHFFFAOYSA-N . This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine and methoxy groups, which modulate reactivity and bioavailability.
Properties
CAS No. |
1228898-36-9 |
|---|---|
Molecular Formula |
C6H7FN2O |
Molecular Weight |
142.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-fluoro-2-methoxypyridin-4-amine, can be achieved through various methods. One common approach involves the use of fluorinating agents such as complex AlF₃ and CuF₂ at high temperatures (450–500°C) to introduce the fluorine atom into the pyridine ring . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu₄N⁺F⁻ in DMF at 20°C to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxypyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF.
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various arylated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-2-methoxypyridin-4-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity, making it a valuable building block in drug discovery.
Antimicrobial Agents
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. Studies have shown that this compound can be modified to produce compounds with enhanced efficacy against bacterial strains, contributing to the development of new antibiotics .
Anticancer Activity
Recent investigations have highlighted the potential of this compound in anticancer drug development. Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro, suggesting that this compound could play a role in creating novel anticancer therapies .
Agrochemical Applications
In the field of agrochemicals, this compound is recognized for its potential use as a pesticide or herbicide precursor. Its fluorinated structure enhances its stability and bioactivity in agricultural applications.
Herbicide Development
The compound's derivatives have been studied for their herbicidal properties, particularly against broadleaf weeds. Research has indicated that modifications to the pyridine ring can lead to increased herbicidal activity, making it a candidate for developing effective weed management solutions .
Environmental Impact Studies
As an environmental transformation product, this compound is also being analyzed for its degradation pathways and metabolites in soil and water systems. Understanding these pathways is crucial for assessing the environmental safety of agrochemical products containing this compound .
Material Science
This compound has applications in material science, particularly in the development of functional materials and polymers.
Polymer Synthesis
The compound can be utilized as a monomer in polymer synthesis, leading to materials with unique properties such as increased thermal stability and enhanced mechanical strength. These polymers can find applications in coatings, adhesives, and other industrial materials .
Organic Electronics
Research into organic electronics has identified this compound as a potential component in organic semiconductors due to its favorable electronic properties. Its incorporation into electronic devices may improve performance metrics such as conductivity and charge mobility .
Mechanism of Action
The mechanism of action of 3-fluoro-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
4-Fluoro-3-Methoxypyridin-2-Amine (CAS 1561781-82-5)
- Structure : Fluorine at position 4, methoxy at 3, amine at 2.
- Molecular Weight : 142.13 g/mol (nearly identical to the target compound) .
- Key Differences: The positional shift of substituents alters electronic distribution.
4-Chloro-3-Methoxypyridin-2-Amine (CAS 1261452-97-4)
- Structure : Chlorine replaces fluorine at position 4, methoxy at 3, amine at 2 .
- Key Differences : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine increase steric hindrance and reduce electron-withdrawing effects. This may lower metabolic stability but improve lipophilicity.
Halogen and Functional Group Variants
5-Chloro-4-Fluoropyridin-2-Amine (CAS 1393574-54-3)
3-Methoxy-5-(Trifluoromethyl)Pyridin-2-Amine (CAS 1227603-09-9)
- Structure : Methoxy at 3, trifluoromethyl at 5, amine at 2.
- Molecular Weight : 192.14 g/mol .
- Key Differences : The trifluoromethyl group introduces significant hydrophobicity and electron-withdrawing effects, making this compound more metabolically stable and suited for hydrophobic binding pockets in drug targets .
Structural and Electronic Comparison Table
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | CAS Number | Key Properties |
|---|---|---|---|---|
| 3-Fluoro-2-methoxypyridin-4-amine | F (3), OMe (2), NH₂ (4) | 142.131 | 1228898-36-9 | Balanced electron-withdrawing groups; amine at meta position. |
| 4-Fluoro-3-methoxypyridin-2-amine | F (4), OMe (3), NH₂ (2) | 142.13 | 1561781-82-5 | Amine at ortho position; altered dipole moment. |
| 4-Chloro-5-methoxypyridin-3-amine | Cl (4), OMe (5), NH₂ (3) | - | - | Increased steric bulk; reduced electronegativity. |
| 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine | OMe (3), CF₃ (5), NH₂ (2) | 192.14 | 1227603-09-9 | High hydrophobicity; enhanced metabolic stability. |
Biological Activity
3-Fluoro-2-methoxypyridin-4-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of a fluorine atom, a methoxy group, and an amino group, contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in drug discovery.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 142.13 g/mol. The compound features:
- Fluorine atom : Enhances binding affinity to biological targets.
- Methoxy group : Increases lipophilicity and modulates reactivity.
- Amino group : Participates in hydrogen bonding, crucial for receptor interactions.
The mechanism of action for this compound is primarily based on its ability to interact with specific enzymes or receptors, influencing their activity. The fluorine atom's electronegativity can affect the compound's nucleophilicity, while the methoxy and amino groups facilitate various interactions crucial for biological activity.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). For instance, nucleoside analogs derived from pyridine structures have shown significant inhibition of HBV polymerase with IC50 values in the nanomolar range .
Anticancer Potential
The structural similarity of this compound to nucleosides suggests its potential as an anticancer agent. Compounds that mimic natural nucleosides can interfere with RNA and DNA synthesis in cancer cells, disrupting normal cellular functions. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation effectively.
Case Studies
- Synthesis and Evaluation : A study synthesized various methoxypyridine derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications in the pyridine scaffold could significantly enhance potency against specific targets .
- Antiviral Efficacy : Another investigation focused on the antiviral spectrum of compounds containing similar structural motifs. The findings revealed that certain derivatives demonstrated potent anti-HIV activity at low concentrations while being nontoxic to human cells .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | IC50 / EC50 Values |
|---|---|---|
| This compound | Antiviral (HBV), anticancer potential | Not specified |
| 5-Fluoro-2-methoxypyridin-4-amine | Anticancer (nucleoside analog) | IC50 ~ 120 nM (HBV) |
| Acyclic Nucleosides | Anti-HIV, anti-HBV | Low nanomolar range |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
